4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c1-21-12-5-3-11(4-6-12)15(20)7-2-10-8-13(17)16(19)14(18)9-10/h3-6,8-9H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJNEGSUJZJGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644996 | |
| Record name | 1-(4-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-68-9 | |
| Record name | 1-(4-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 4’-methoxypropiophenone with 3,4,5-trifluorobenzene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy and trifluorophenyl groups can undergo nucleophilic substitution reactions, often facilitated by reagents such as sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, elevated temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
-
Drug Discovery :
- Compounds with similar structures have shown potential as inhibitors or modulators in various biochemical pathways, particularly in the development of anti-inflammatory and analgesic agents .
- The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved pharmacological profiles .
-
Biological Activity Studies :
- Interaction studies are ongoing to explore how 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone interacts with biological targets relevant to inflammation and pain pathways .
- Although specific biological activity data is limited, related compounds are known for significant pharmacological properties.
Organic Synthesis
- Building Block for Synthesis : The compound serves as a valuable building block for synthesizing other complex organic molecules, including substituted bicyclic heterocycles .
- Reactivity : As a ketone, it participates in various chemical reactions typical for aromatic compounds, benefiting from the electrophilic nature imparted by the fluorine atoms .
Case Studies
-
Anti-inflammatory Research :
- Recent studies have indicated that derivatives of propiophenones exhibit promising anti-inflammatory effects. Research focusing on similar compounds suggests that modifications can lead to enhanced therapeutic efficacy .
-
Pharmacological Investigations :
- Ongoing investigations into the pharmacological properties of this compound aim to elucidate its mechanisms of action against specific disease targets. Preliminary findings indicate potential interactions with enzymes involved in inflammatory pathways .
Mechanism of Action
The mechanism of action of 4’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The methoxy and trifluorophenyl groups contribute to its reactivity and ability to interact with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Methoxy Substitution Patterns
a) 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone
- CAS : 898777-64-5
- Key Difference : Methoxy group at the 2'-position.
- Impact : The ortho-substituted methoxy group induces steric hindrance, reducing rotational freedom and altering dipole moments compared to the para-substituted analog. This may affect crystallization behavior and intermolecular interactions .
b) 3'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone
- CAS : 898777-66-7
- Key Difference : Methoxy group at the 3'-position.
Functional Group Variations: Methoxy vs. Carboethoxy
a) 4'-Carboethoxy-3-(3,4,5-trifluorophenyl)propiophenone
- Molecular Formula : C₁₈H₁₅F₃O₃
- Molecular Weight : 336.31 g/mol
- CAS : 898777-80-5
- Key Difference : Replacement of methoxy (-OCH₃) with carboethoxy (-COOEt).
- Impact :
Fluorine Substitution Patterns
a) 4'-Methoxy-3-(3,4,5-trimethoxyphenyl)propiophenone
- CAS : 110047-50-2
- Key Difference : Replacement of 3,4,5-trifluorophenyl with 3,4,5-trimethoxyphenyl.
- Impact :
- Electronic Effects : Trimethoxy groups are electron-donating, creating a stark contrast to the electron-deficient trifluorophenyl moiety. This alters charge-transfer interactions in supramolecular assemblies.
- Biological Activity : Trimethoxy derivatives are often associated with enhanced binding to aromatic receptors (e.g., serotonin receptors) compared to fluorinated analogs .
b) 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone
- Key Difference : Bromo and fluoro substituents on the phenyl ring.
Propiophenone Derivatives with Non-Aromatic Substituents
a) 3-(4-Methoxy-phenyl)-3-(2,2,2-trifluoro-acetylamino)-propionic Acid
- CAS : 117291-24-4
- Key Difference: Replacement of the ketone group with a carboxylic acid and addition of a trifluoroacetylamino group.
- Impact: Acidity: The carboxylic acid group (pKa ~4.5) introduces pH-dependent solubility. Bioactivity: The trifluoroacetylamino moiety may enhance metabolic stability compared to the parent propiophenone .
Physicochemical and Spectral Comparisons
Table 1: Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Melting Point (°C) | Solubility Profile |
|---|---|---|---|---|
| 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone | 294.28 | 3.2 | 95–98 | Soluble in DMSO, THF |
| 2'-Methoxy isomer | 294.28 | 3.0 | 88–91 | Moderate in ethanol |
| 4'-Carboethoxy analog | 336.31 | 4.1 | 72–75 | High in chloroform |
| 3,4,5-Trimethoxyphenyl analog | 342.34 | 2.8 | 102–105 | Poor in hexane |
*Predicted using fragment-based methods.
Table 2: NMR Chemical Shift Differences (Key Protons)
| Compound | H-1 (δ, ppm) | H-2 (δ, ppm) | OCH₃ (δ, ppm) |
|---|---|---|---|
| This compound | 5.28 | 3.83 | 3.88 |
| 2'-Methoxy isomer | 5.31 | 3.81 | 3.92 |
| 3,4,5-Trimethoxyphenyl analog | 5.24 | 3.79 | 3.85 (×3) |
The deshielding of H-1 in the 2'-methoxy isomer (δ 5.31 vs. 5.28) reflects increased electron density due to steric constraints .
Biological Activity
4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone (CAS No. 898777-68-9) is a synthetic compound belonging to the class of chalcones, characterized by a wide range of biological activities. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H13F3O2
- Molecular Weight : 304.27 g/mol
- Structure : The compound features a methoxy group and a trifluorophenyl moiety, which are significant for its biological interactions.
Anticancer Properties
Research has indicated that chalcone derivatives exhibit significant anticancer properties. Specifically, this compound has demonstrated potential in:
- Inducing Apoptosis : Studies show that chalcones can induce apoptosis in various cancer cell lines by modulating apoptotic pathways. For instance, Flavokawain B, another chalcone, has been reported to upregulate death receptor 5 and Bim expression in prostate cancer cells .
- p53 Stabilization : The compound may influence the p53 signaling pathway, which is crucial for tumor suppression. Research indicates that certain chalcones stabilize p53 protein levels, enhancing its tumor-suppressive functions .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by affecting cell cycle regulation.
- Modulation of Gene Expression : It may alter the expression levels of genes involved in apoptosis and cell survival pathways.
In Vitro Studies
- Cell Line Testing : In vitro studies using HCT116 colorectal cancer cells demonstrated that the compound exhibits a GI50 (growth inhibition concentration) in the low micromolar range. This suggests potent anticancer activity comparable to other known chalcones .
- Mechanistic Insights : Further investigations revealed that treatment with this compound led to increased levels of p53 protein in treated cells, indicating a potential mechanism for its anticancer effects through p53 stabilization .
Data Summary
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Grignard Reaction | ~80 | Dry THF, 0°C to reflux | |
| Suzuki Coupling | ~65 | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O |
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.8–4.0 ppm (methoxy group) and δ 6.8–7.5 ppm (aromatic protons).
- ¹³C NMR : Signals for carbonyl (δ ~200 ppm) and trifluorophenyl carbons (δ 110–150 ppm) .
Mass Spectrometry (HRMS) : Molecular ion peak at m/z matching the molecular formula (C₁₆H₁₂F₃O₂) .
X-ray Diffraction (XRD) : Resolves crystal packing and confirms substituent positions (if crystalline) .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
Critical variables include:
Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like SPhos for Suzuki coupling efficiency .
Solvent Optimization : Use mixed solvents (e.g., DME/H₂O) to enhance solubility and reduce side reactions .
Microwave Irradiation : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .
Temperature Control : Lower temperatures (0–5°C) minimize decomposition of fluorinated intermediates .
Advanced: How to resolve contradictions in spectroscopic data for fluorinated analogs?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
